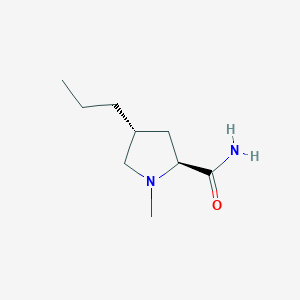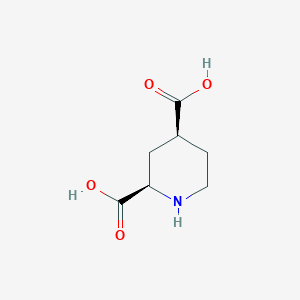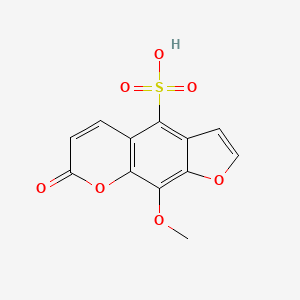
9-Methoxy-7-oxo-7H-furo(3,2-g)chromene-4-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methoxy-7-oxo-7H-furo[3,2-g]chromene-4-sulfonic acid is a complex organic compound with the molecular formula C12H8O7S and a molecular weight of 296.253 g/mol . This compound is characterized by its unique furochromene structure, which includes a methoxy group, a sulfonic acid group, and a ketone functional group. It is known for its diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-7-oxo-7H-furo[3,2-g]chromene-4-sulfonic acid typically involves the reaction of 8-methoxypsoralen with sulfur trioxide or chlorosulfonic acid . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where 8-methoxypsoralen is treated with sulfur trioxide in the presence of a solvent such as dichloromethane . The reaction mixture is then purified through crystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
9-Methoxy-7-oxo-7H-furo[3,2-g]chromene-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy and sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further chemical synthesis or research applications.
Aplicaciones Científicas De Investigación
9-Methoxy-7-oxo-7H-furo[3,2-g]chromene-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Methoxy-7-oxo-7H-furo[3,2-g]chromene-4-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxy and ketone groups may contribute to its overall biological activity by affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
8-Methoxypsoralen: A precursor in the synthesis of 9-Methoxy-7-oxo-7H-furo[3,2-g]chromene-4-sulfonic acid.
7H-Furo[3,2-g]chromene-4-sulfonic acid: A structurally similar compound without the methoxy group.
Uniqueness
9-Methoxy-7-oxo-7H-furo[3,2-g]chromene-4-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the sulfonic acid group provides strong acidic properties and potential for forming stable salts .
Propiedades
Número CAS |
7471-74-1 |
|---|---|
Fórmula molecular |
C12H8O7S |
Peso molecular |
296.25 g/mol |
Nombre IUPAC |
9-methoxy-7-oxofuro[3,2-g]chromene-4-sulfonic acid |
InChI |
InChI=1S/C12H8O7S/c1-17-11-9-7(4-5-18-9)12(20(14,15)16)6-2-3-8(13)19-10(6)11/h2-5H,1H3,(H,14,15,16) |
Clave InChI |
BAVIZULIKJVHFO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C3=C1OC(=O)C=C3)S(=O)(=O)O)C=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine](/img/structure/B11767756.png)
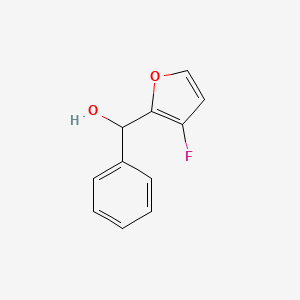
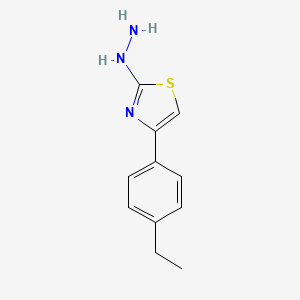
![N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11767773.png)
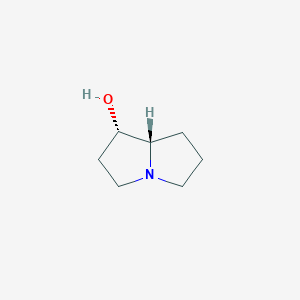
![3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11767794.png)
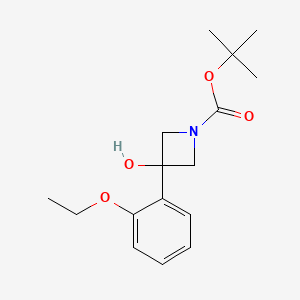
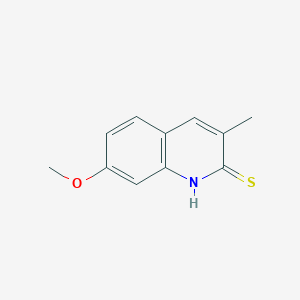
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)
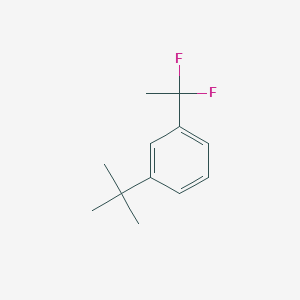
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
![5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11767841.png)
